Dmt-D-Arg-Phe-A2pr-NH2 is a synthetic peptide that belongs to a class of compounds known for their potential therapeutic applications, particularly in the field of pharmacology. This compound is characterized by its unique amino acid sequence, which includes Dmt (dimethyltyrosine), D-Arg (D-arginine), Phe (phenylalanine), and A2pr (2-amino-2-propenoic acid). The peptide's structure allows it to interact with various biological targets, making it a candidate for research into its effects on biological systems.
Dmt-D-Arg-Phe-A2pr-NH2 is synthesized in laboratory settings, utilizing solid-phase peptide synthesis techniques. It is classified as a bioactive peptide due to its potential roles in modulating biological processes, including pain modulation and neuroprotection.
The synthesis of Dmt-D-Arg-Phe-A2pr-NH2 typically employs solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis may involve various protecting groups for the side chains of the amino acids, which can include:
The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Dmt-D-Arg-Phe-A2pr-NH2 has a specific molecular structure characterized by its sequence of amino acids. The presence of dimethyltyrosine provides unique steric and electronic properties, influencing the compound's interactions with biological targets.
The molecular formula can be represented as C₁₄H₁₈N₄O₂, with a molecular weight of approximately 278.32 g/mol. The structural representation can be visualized using molecular modeling software, showing the spatial arrangement of atoms and functional groups.
Dmt-D-Arg-Phe-A2pr-NH2 can undergo various chemical reactions typical of peptides:
Common reagents used in these reactions include acids or bases for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation processes.
The mechanism of action of Dmt-D-Arg-Phe-A2pr-NH2 involves its interaction with specific receptors or enzymes within biological systems. This interaction can modulate signaling pathways associated with pain perception and inflammatory responses.
Research indicates that this compound may exhibit antagonistic properties at certain receptor sites, contributing to its potential analgesic effects. In vitro studies have shown varying degrees of potency in inhibiting receptor activity, suggesting a complex mechanism involving multiple pathways.
Dmt-D-Arg-Phe-A2pr-NH2 appears as a white to off-white powder, soluble in water and organic solvents like dimethyl sulfoxide.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point and solubility characteristics are crucial for formulation in pharmaceutical applications.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂ |
Molecular Weight | 278.32 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in water and DMSO |
Dmt-D-Arg-Phe-A2pr-NH2 has potential applications in scientific research, particularly in pharmacology and biochemistry. Its ability to modulate receptor activity makes it a candidate for:
Solid-phase peptide synthesis (SPPS) enables precise assembly of Dmt-d-Arg-Phe-A2pr-NH₂ and its analogues. The standard protocol employs Fmoc/tBu chemistry with hyper-acid-labile protecting groups (e.g., Mtt/O-2-PhiPr) for side-chain functionalization of A2pr (α,β-diaminopropionic acid) and Dmt (2',6'-dimethyltyrosine). Resin selection is critical: Rink amide MBHA resin yields C-terminal amidated peptides, enhancing metabolic stability. Coupling agents like DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) are essential for incorporating sterically hindered residues (e.g., Tic in related structures), achieving >95% coupling efficiency per cycle [5]. Post-assembly, cleavage uses TFA cocktails with scavengers (e.g., H₂O/TIPS) to preserve methyl groups on Dmt. Purification via reversed-phase HPLC (C18/biphenyl columns) resolves monomeric peptides from dimeric byproducts, particularly in cyclized analogues where dimer ratios reach 1:3 for 17-membered rings [5].
Table 1: SPPS Optimization Parameters for Dmt-d-Arg-Phe-A2pr-NH₂ Analogues
Parameter | Standard Approach | Optimized Approach | Impact on Yield/Purity |
---|---|---|---|
Coupling Reagent | TBTU/HOBt | DMT/NMM/TsO⁻ | ↑ Yield by 30% for Tic-containing sequences |
Resin | Wang resin | Rink amide MBHA | Enables C-terminal amidation |
Orthogonal Protection | Mtt for Lys/A2pr side chains | Dde for d-Arg guanidinium | Prevents side reactions during cyclization |
Purification | C18 column | Biphenyl column | Improved separation of hydrophobic analogues |
Dmt (2',6'-dimethyltyrosine) is a cornerstone modification in opioid peptides. Its ortho-methyl groups confer:
Cyclization of Dmt-d-Arg-Phe-A2pr-NH₂ analogues via lactam bridges or disulfide bonds enforces bioactive conformations. Key strategies include:
Lipidation (e.g., palmitoylation of Lys⁴) and PEGylation are employed to modulate pharmacokinetics:
Modification | t₁/₂ (min) | Plasma Protein Binding (%) | MOR Kᵢ (nM) | GI Transit Inhibition |
---|---|---|---|---|
Unmodified | 22 | 45 | 0.14 | None |
C16-Lipidation (Lys) | 180 | 92 | 0.21 | Mild (20% reduction) |
Lactam Cyclization | 58 | 78 | 0.08 | Severe (70% reduction) |
Metabolic stabilization: D-Amino acids (d-Arg) confer resistance to endopeptidases, while N-methylation of Phe³ backbone amide blocks chymotrypsin degradation [6].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4